molecular formula C11H9FN2O3 B8784788 4-(4-Fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

4-(4-Fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No. B8784788
M. Wt: 236.20 g/mol
InChI Key: BOQNSIXNEOVKOH-UHFFFAOYSA-N
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Patent
US08435990B2

Procedure details

4-(4-Fluoro-phenyl)-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester (3.6 g) was suspended in 67 mL MeOH and 2.5 M NaOH (23 mL) was added. The mixture was heated at 65° for 6 hours, then cooled, diluted with water and acidified with conc. HCl. The resulting precipitate was recovered by filtration and air dried to yield 4-(4-fluoro-phenyl)-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid(2.3 g).
Name
4-(4-Fluoro-phenyl)-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
67 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]([C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)[NH:8][C:9](=[O:12])[NH:10][CH:11]=1)=[O:5])C.[OH-].[Na+].Cl>CO.O>[F:19][C:16]1[CH:17]=[CH:18][C:13]([CH:7]2[C:6]([C:4]([OH:5])=[O:3])=[CH:11][NH:10][C:9](=[O:12])[NH:8]2)=[CH:14][CH:15]=1 |f:1.2|

Inputs

Step One
Name
4-(4-Fluoro-phenyl)-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester
Quantity
3.6 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(NC(NC1)=O)C1=CC=C(C=C1)F
Step Two
Name
Quantity
23 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
67 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 65° for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was recovered by filtration and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1NC(NC=C1C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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